Product packaging for D-Melezitose (hydrate)(Cat. No.:)

D-Melezitose (hydrate)

Cat. No.: B10828382
M. Wt: 520.5 g/mol
InChI Key: DOAXRMFHHHHNGQ-ZDVKUAOASA-N
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Description

Significance of Trisaccharides in Biochemical Research

Trisaccharides, a class of oligosaccharides, are carbohydrates composed of three monosaccharide units linked by glycosidic bonds. chemscene.comcarlroth.com While not as prevalent as monosaccharides and disaccharides, trisaccharides play crucial roles in various biological processes. chemscene.com They serve as energy sources, are involved in cell-to-cell recognition, and participate in immune responses. ontosight.ai In many organisms, from bacteria to mammals, trisaccharides are found attached to proteins and lipids, forming essential glycoconjugates like glycoproteins and glycolipids. ontosight.ai

The diverse functions and structural complexity of trisaccharides make them significant subjects in biochemical research. science.gov Understanding their specific structures and functions can provide insights into how pathogens interact with host cells, potentially identifying new targets for therapeutic drugs. ontosight.ai Furthermore, their conformational flexibility, which is challenging to characterize, is a key area of study, as it dictates their biological activity. rsc.org The study of trisaccharides like D-Melezitose contributes to the broader field of glycobiology and has potential applications in the development of new diagnostic tools and vaccines. ontosight.ai

Historical Trajectories in D-Melezitose (hydrate) Investigation

The discovery of melezitose (B1663849) dates back over 187 years. researchgate.net It was first identified as a new sugar from a unique source in nature. scispace.com Early research focused on its isolation from natural sources like the honeydew of the lime tree (Tilia spp.) associated with the aphid Eucallipterus tiliae. ebi.ac.uk

Subsequent investigations have delved into its chemical synthesis and purification methods. For instance, researchers have detailed methods for crystallizing D(+)-Melezitose from aqueous ethanol (B145695) to form the monohydrate and from water to form the dihydrate. chemicalbook.comchemdad.com These purification techniques are crucial for obtaining the pure compound necessary for detailed structural and functional studies. chemicalbook.comchemdad.com Over the years, research has expanded to explore its various applications, from a carbon source in microbial cultures to a potential excipient in pharmaceuticals. chemimpex.comresearchgate.net

Structural Framework of D-Melezitose (hydrate) and its Stereochemical Considerations

D-Melezitose is a trisaccharide with the systematic IUPAC name α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl α-D-glucopyranoside. ebi.ac.uk Its molecular formula is C18H32O16, with a molecular weight of 504.44 g/mol for the anhydrous form. chemdad.comglpbio.com The hydrated form incorporates water molecules into its crystal structure, with both monohydrate and dihydrate forms being documented. chemicalbook.comchemdad.com

The structure of D-Melezitose consists of two α-D-glucose units and one β-D-fructose unit. Specifically, it is O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside. cymitquimica.com The glycosidic linkages connect the three monosaccharide units. chemscene.com The molecule's well-defined structure and stereochemistry are critical for its biological function and its utility as a building block in chemical synthesis. a2bchem.com The specific arrangement of its hydroxyl groups and the conformation of its pyranose and furanose rings contribute to its unique chemical and physical properties.

The stereochemistry of D-Melezitose is a key aspect of its identity. The "D" designation in its name refers to the configuration of the chiral centers in the glucose and fructose (B13574) units. The proper enumeration of stereoisomers is crucial in understanding its biological activity. researchgate.net The optical activity of D-(+)-Melezitose, which rotates plane-polarized light to the right, is a direct consequence of its specific three-dimensional structure. cymitquimica.com

Chemical and Physical Properties of D-Melezitose

PropertyValueSource
Molecular FormulaC18H32O16 chemdad.com
Molecular Weight (anhydrous)504.44 g/mol chemdad.com
Molecular Weight (monohydrate)522.45 g/mol sigmaaldrich.comnih.gov
Melting Point153-160 °C (decomposes) chemdad.comsigmaaldrich.com
Optical Activity [α]20/D+88 ± 2° (c=4 in H2O) sigmaaldrich.com
SolubilitySoluble in water glpbio.comcymitquimica.com
FormColorless to white crystalline powder thermofisher.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O16 B10828382 D-Melezitose (hydrate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H36O16

Molecular Weight

520.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;methane

InChI

InChI=1S/C18H32O16.CH4/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17;/h5-17,19-29H,1-4H2;1H4/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+;/m1./s1

InChI Key

DOAXRMFHHHHNGQ-ZDVKUAOASA-N

Isomeric SMILES

C.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O

Canonical SMILES

C.C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O

Origin of Product

United States

Natural Occurrence and Distribution of D Melezitose Hydrate

Elucidation of D-Melezitose (hydrate) in Plant Exudates

D-Melezitose has been identified in the exudates of several plant species. While it was once thought to be a direct plant product, it is now understood that its presence is often linked to the activity of phloem-feeding insects. nih.gov

Identification in Specific Plant Species (e.g., Gossypium, Fagopyrum, Tilia)

Gossypium (Cotton): D-Melezitose has been detected in cotton plants (Gossypium hirsutum). sigmaaldrich.comnih.gov Specifically, cotton honeydew extract contains a unique combination of oligosaccharides, including melezitose (B1663849). nih.gov However, in some studies of sweetpotato whiteflies feeding on cotton, melezitose was not detected in the honeydew produced. oup.com

Fagopyrum (Buckwheat): D-(+)-Melezitose monohydrate is found in buckwheat (Fagopyrum esculentum). sigmaaldrich.comgoogle.comscience.govextrasynthese.com

Tilia (Lime Trees): A biochemical relationship has been established between the lime tree (Tilia spp.) and the aphid Eucallipterus tiliae, leading to the production of melezitose. ebi.ac.uknih.gov

D-Melezitose (hydrate) as a Key Constituent of Insect Honeydew

D-Melezitose is a primary trisaccharide found in the honeydew of many plant sap-eating insects, particularly those belonging to the order Hemiptera. ebi.ac.ukuni-hohenheim.de These insects produce melezitose through an enzymatic reaction, which helps them reduce osmotic stress by lowering their internal water potential. ebi.ac.uk

Contribution from Other Hemipteran Insect Species

Besides aphids, other hemipteran insects, such as scale insects, also produce honeydew containing melezitose. tandfonline.com Studies comparing different hemipteran species have found significant variations in melezitose content. For example, aphid species on Picea abies (spruce) were found to produce significantly more melezitose than scale insect species on the same host or aphid species on Abies alba (fir). tandfonline.com

The following table shows the melezitose proportions in the honeydew of different hemipteran species.

Hemipteran SpeciesHost PlantMean Melezitose Proportion (%)
Cinara piceaePicea abies~50
Cinara pilicornisPicea abies~30
Physokermes sp.Picea abies<10
Cinara sp.Abies alba<10
Data is approximate and based on graphical representation in the cited study. tandfonline.com

Detection and Characterization in Apicultural Products

D-Melezitose is a known constituent of certain types of honey, particularly honeydew honey. uni-hohenheim.deresearchgate.netuni-hohenheim.de Its presence and concentration can significantly impact the properties of the honey. Honeydew honeys generally contain higher amounts of oligosaccharides, including melezitose, compared to floral honeys. cabidigitallibrary.org

The amount of melezitose can be used as a marker to distinguish between honeydew and floral honeys. nih.gov Quantitative analysis has shown that melezitose content can range from 10,600 to 26,100 mg/kg in honeydew honeys, while in floral honeys it is significantly lower, ranging from 96 to 2880 mg/kg. nih.gov Honey with a high melezitose content, sometimes referred to as "cement honey," crystallizes rapidly and can be difficult for beekeepers to extract. admin.ch For instance, a honeydew honey from the Giant Willow Aphid (Tuberolachnus salignus) was found to contain 27.4% melezitose. nih.gov

Isolation from Microorganismal Sources (Bacteria and Fungi)

D-Melezitose can be utilized as a carbon source by various microorganisms, which is relevant for their isolation and identification.

Bacteria: In microbiology, D-(+)-Melezitose can be used in identification tests for certain bacteria. For example, it has been used to help identify clinical isolates of Klebsiella species. sigmaaldrich.commedchemexpress.com Some soil bacteria, such as Paenibacillus sp. strain B2, isolated from the mycorrhizosphere of Sorghum bicolor, have been characterized based on their ability to utilize melezitose. nih.gov

Fungi: The ability to assimilate melezitose is also a characteristic used in the identification of yeasts. scielo.br For instance, in a study of yeasts and filamentous fungi isolated from yoghurts, melezitose assimilation was one of the 75 physiological and morphological tests conducted for species-level identification. scielo.br Similarly, studies on marine-derived yeasts have used D-melezitose in their characterization. jmb.or.kr

Biosynthesis and Regulatory Mechanisms of D Melezitose Hydrate

Enzymatic Pathways in Insect Systems

The synthesis of D-melezitose in insects, particularly phloem-feeding insects of the order Hemiptera, is an enzymatic process occurring within the insect's gut. uni-hohenheim.de This biochemical transformation is a crucial adaptation for managing the high sugar content of their diet.

Catalytic Role of α-Glucosidases and Transglucosidases

The primary enzymes implicated in the formation of D-melezitose are α-glucosidases (EC 3.2.1.20) and transglucosidases. uni-hohenheim.degoogle.com These enzymes are found in the gut of insects like aphids and scale insects. uni-wuppertal.decotton.org While α-glucosidases are typically known for their hydrolytic activity, breaking down α-glucosidic linkages, they also possess transfructosylation and transglucosylation capabilities. google.combiologists.com This dual function is critical for oligosaccharide synthesis. In the context of melezitose (B1663849) production, the enzyme often referred to as sucrase-transglucosidase utilizes the high concentration of sucrose (B13894) in the insect's gut to catalyze the transfer of a glucose molecule. researchgate.net The enzymatic hydrolysis and the formation of oligosaccharides show significant specificity for sucrose. nih.gov

Incubation of whole-body homogenates from various aphid species with sucrose has been shown to result in the production of melezitose and another trisaccharide, erlose (B89112), confirming that the necessary enzymes are endogenous to the insects. uni-wuppertal.denih.govplos.org The type and proportion of the oligosaccharides produced can vary between different hemipteran species, even when feeding on the same host plant, indicating species-specific enzymatic characteristics. nih.govplos.org

Molecular Mechanisms of D-Melezitose (hydrate) Formation from Sucrose

D-melezitose is a non-reducing trisaccharide with the chemical formula C₁₈H₃₂O₁₆. ebi.ac.uk Its synthesis in insects is a direct response to the high osmotic pressure created by their sucrose-rich phloem sap diet. kuleuven.be The molecular mechanism involves an enzymatic reaction where sucrose is the primary substrate. researchgate.nettandfonline.com

The formation of melezitose from sucrose is a transglucosylation reaction. The α-glucosidase/transglucosidase enzyme in the insect's gut catalyzes the transfer of a glucosyl moiety. uni-hohenheim.de One hypothesis suggests that dietary sucrose is first hydrolyzed into glucose and fructose (B13574). The fructose component is believed to be efficiently assimilated by the insect for its own energy needs. uni-hohenheim.de Subsequently, the remaining glucose moiety is enzymatically linked to another intact sucrose molecule. uni-hohenheim.deresearchgate.net This process effectively converts two smaller, osmotically active molecules (one sucrose and one glucose) into one larger, less osmotically active molecule (melezitose), thereby reducing the osmotic potential in the insect's gut. ebi.ac.ukfoodb.ca The structure of melezitose is α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl α-D-glucopyranoside. ebi.ac.uk

Environmental Determinants of D-Melezitose (hydrate) Production

The production of D-melezitose is not constant but is significantly influenced by a range of environmental factors. These factors primarily affect the host plant's physiology, which in turn alters the composition of the phloem sap ingested by the insects, triggering the osmoregulatory response of melezitose synthesis. researchgate.nettandfonline.com

Host Plant Water Status and Phloem Sap Osmolality

A primary driver of melezitose production is the osmotic pressure of the phloem sap consumed by the insect. researchgate.nettandfonline.com When host plants experience water stress, the concentration of solutes, particularly sucrose, in their phloem sap increases, leading to higher osmolality. uni-hohenheim.detandfonline.comresearchgate.net Phloem-feeding insects must counteract this high osmotic pressure to prevent water loss from their hemolymph to the gut. uni-hohenheim.dekuleuven.be They achieve this by converting the ingested sucrose into higher molecular weight oligosaccharides like melezitose. researchgate.netkuleuven.betandfonline.com Therefore, any environmental condition that leads to reduced water availability for the host plant indirectly enhances melezitose production in the insects feeding on it. researchgate.nettandfonline.comresearchgate.net Research has shown a direct correlation between conditions of high phloem sap osmolality and increased production of melezitose and erlose by hemipteran species. uni-hohenheim.deresearchgate.nettandfonline.com

Abiotic Factors: Temperature and Relative Humidity Effects

Meteorological conditions play a crucial role in modulating melezitose synthesis. researchgate.net Studies involving the analysis of hundreds of honeydew samples have established a clear link between abiotic factors and melezitose content. researchgate.nettandfonline.comfigshare.com

Temperature: Higher air temperatures are strongly correlated with increased melezitose production. researchgate.nettandfonline.comresearchgate.net For example, aphid species living on Picea abies and Abies alba both produced more melezitose at higher temperatures. tandfonline.com This effect is likely due to heat and drought stress on the host trees, which increases the osmolality of their phloem sap. uni-hohenheim.detandfonline.com

Relative Humidity: Lower relative humidity has a significant positive effect on the production of melezitose. researchgate.nettandfonline.comresearchgate.net Similar to high temperatures, low humidity contributes to drought conditions for the host plant, indirectly stimulating the insect's osmoregulatory synthesis of melezitose. tandfonline.com

The combined effect of high temperature and low humidity creates conditions of drought that are highly conducive to melezitose production by hemipteran species. tandfonline.comresearchgate.net

Abiotic FactorEffect on Melezitose ProductionUnderlying MechanismSupporting Species/Host
High Air TemperatureIncreaseInduces drought stress in host plant, increasing phloem sap osmolality. uni-hohenheim.detandfonline.comAphid species (Cinara sp.) on Picea abies and Abies alba. tandfonline.com
Low Relative HumidityIncreaseContributes to host plant water stress, increasing phloem sap osmolality. tandfonline.comHemipteran species in general. tandfonline.com

Geographic and Altitudinal Influences on Synthesis

The synthesis of D-melezitose also exhibits spatial patterns related to geography and altitude. tandfonline.comresearchgate.net

Altitude: A positive correlation has been found between higher altitudes and increased melezitose production. tandfonline.comresearchgate.net It is hypothesized that trees at higher elevations may have less access to water, resulting in higher phloem sap osmolality. uni-hohenheim.detandfonline.com One study noted that the highest volumes of phloem sap were produced in trees located above 500 meters. uni-hohenheim.de

Geographic Location: Specific natural areas have been identified as hotspots for melezitose occurrence. For instance, in a study conducted in Southern Germany, honeydew samples collected from the "Schwaebische Alb" and "Voralpines Huegel und Moorland" natural areas were more likely to contain melezitose. tandfonline.com This is attributed to the limited water reservoir capacities of these regions, which promotes water stress in host trees. tandfonline.comresearchgate.net

These findings underscore that geographic features influencing local climate and hydrology are significant determinants of melezitose production.

Influencing FactorObservationProposed ReasonReference Study Location
AltitudeIncreased likelihood of melezitose production at higher altitudes. tandfonline.comresearchgate.netPotentially lower water access for host trees, leading to higher phloem sap osmolality. uni-hohenheim.detandfonline.comSouthern Germany. tandfonline.com
GeographyHigher occurrence in areas with limited water reservoir capacities. tandfonline.comIncreased water stress on host plants enhances insect osmoregulation via melezitose synthesis. tandfonline.comresearchgate.net"Schwaebische Alb" and "Voralpines Huegel und Moorland," Germany. tandfonline.com

Biological and Ecological Functions of D Melezitose Hydrate

Osmoregulation in Hemipteran Physiology

Sap-feeding insects of the order Hemiptera, such as aphids and scale insects, ingest large quantities of phloem sap, which has a high sugar concentration and consequently high osmotic pressure. To mitigate the osmotic stress this diet imposes, these insects have evolved a physiological mechanism to convert ingested sugars into more complex oligosaccharides, primarily D-Melezitose. nih.govresearchgate.net This enzymatic conversion reduces the molar concentration of solutes in the insect's gut, thereby lowering the osmotic potential and preventing excessive water loss from the insect's hemolymph into the gut. nih.govresearchgate.net

The production of D-Melezitose is influenced by environmental conditions that affect the host plant's phloem sap concentration. researchgate.netmdpi.com Drought conditions, characterized by high air temperatures and low relative humidity, lead to increased osmolality in the phloem sap. researchgate.netmdpi.com In response, hemipteran species enhance their production of D-Melezitose to counteract the heightened osmotic pressure. researchgate.netmdpi.com This physiological adaptation is crucial for the survival of these insects under fluctuating environmental stressors.

Table 1: Influence of Environmental Factors on D-Melezitose Production in Hemiptera ```html

Environmental FactorEffect on Phloem SapImpact on D-Melezitose Production by HemipteraReference
High Air TemperatureIncreases osmolalityIncreases[4, 13]
Low Relative HumidityIncreases osmolalityIncreases[4, 13]
Limited Water Availability (Drought)Increases osmolalityIncreases[3, 4]
Higher AltitudeAssociated with conditions that can increase phloem sap concentrationIncreased frequency of high melezitose (B1663849) content in honeydew mdpi.com



Interspecific Chemical Ecology

D-Melezitose is a key chemical mediator in the interactions between different species, influencing the relationships between plants, insect herbivores, and other organisms in the ecosystem.

The excretion of D-Melezitose in the form of honeydew by sap-sucking insects can mediate complex multitrophic interactions. While the direct role of D-Melezitose in microbiome exchange between plants and insects is an emerging area of research, some studies suggest an indirect link. For instance, phytoplasma, a type of cell wall-less bacteria that are plant pathogens, can manipulate their host plant's metabolism. I researchgate.netnfection by sweet cherry virescence (SCV) phytoplasma has been shown to cause an upregulation of melezitose in the host plant, the sweet cherry tree. T researchgate.nethis increase in melezitose may serve to attract more sap-sucking insect vectors, which are essential for the transmission of the phytoplasma between plants. T researchgate.nethis suggests a sophisticated mechanism where the pathogen alters the plant's chemical profile to enhance its own propagation by influencing insect herbivore behavior.

D-Melezitose is a primary component of honeydew, the sugary excrement of aphids and other hemipterans, and serves as a powerful attractant for symbiotic organisms, most notably ants. T mdpi.commdpi.comhis attraction forms the basis of a widespread mutualistic relationship known as trophobiosis. A mdpi.comnts actively "tend" to the aphids, consuming the D-Melezitose-rich honeydew as a crucial carbohydrate source. I mdpi.comn return for this energy-rich food, the ants provide the aphids with protection from predators and parasites, and may also help to keep the aphid colony clean.

mdpi.comThe composition of honeydew, particularly the concentration of D-Melezitose, can significantly influence the intensity of this mutualism. S mdpi.comtudies have shown that some ant species exhibit a preference for honeydew with higher proportions of melezitose. T mdpi.comnih.govhe sugar composition of honeydew can vary depending on the aphid species and the host plant they are feeding on.

nih.govTable 2: Sugar Composition of Honeydew from Aphis fabae on Different Host Plants ```html

Sugar ComponentVicia faba (Broad Bean)Chenopodium album (Lamb's Quarters)Tanacetum vulgare (Tansy)Evonymus europaeus (Spindle Tree)Reference
MelezitoseDominantDominantDominantPresent, but not dominant
Trehalose (B1683222)PresentPresentPresentPresent
GlucosePresentPresentPresentPresent
Fructose (B13574)PresentPresentPresentPresent

D-Melezitose (hydrate) as a Bioenergetic Compound in Select Organisms

The utility of D-Melezitose as an energy source varies significantly among different organisms. For many species of ants, it is a readily metabolized carbohydrate that supports the energy needs of the colony. Ho nih.govwever, for other insects, such as honey bees (Apis mellifera), D-Melezitose is poorly digestible.

W researchgate.netresearchgate.nethen honey bees collect honeydew rich in D-Melezitose, it can lead to a condition known as "honeydew flow disease." Th researchgate.netresearchgate.nete bees are unable to efficiently metabolize the trisaccharide, leading to its accumulation in their gut. Th researchgate.netis can result in physiological stress, including a swollen abdomen, impaired movement, and increased mortality, particularly during winter when opportunities for cleansing flights are limited. Re researchgate.netsearch has indicated that a diet high in melezitose can also alter the composition of the honey bee's gut microbiota.

I researchgate.netn the microbial world, certain bacteria have demonstrated the ability to utilize D-Melezitose. For example, some strains of Bifidobacterium breve, a common inhabitant of the human gut, are capable of metabolizing this trisaccharide.

Table 3: Utilization and Effects of D-Melezitose on Select Organisms


OrganismUtilization as a Bioenergetic CompoundObserved EffectsReference
Ants (e.g., Lasius niger)Readily consumed and utilized as an energy source.Attracts and sustains ant colonies, reinforcing mutualistic relationships with aphids.[6, 7]
Honey Bees (Apis mellifera)Poorly digested and metabolized.Can cause "honeydew flow disease," leading to increased food uptake, higher gut weight, physiological stress, and increased mortality. Alters gut microbiota.[1, 14]
Bifidobacterium breveSome strains are capable of metabolizing melezitose.Can be used as a carbon source for growth. mdpi.com

Allelopathic Properties of D-Melezitose (hydrate)

Allelopathy refers to the chemical inhibition of one organism by another, due to the release into the environment of substances acting as germination or growth inhibitors.

Based on a comprehensive review of the available scientific literature, there is currently no direct research evidence to suggest that D-Melezitose (hydrate) possesses allelopathic properties that affect marine planktonic microalgae. Studies on allelopathy in marine environments have identified a variety of other chemical compounds, such as polyphenols, fatty acids, and toxins produced by certain phytoplankton species, that can inhibit the growth of competing algae. However, D-Melezitose is not among the compounds that have been implicated in these interactions. Therefore, the role of D-Melezitose in the chemical ecology of marine phytoplankton remains an area where further research is needed.

Role in Stress Physiology of Diverse Biological Systems

D-Melezitose, a non-reducing trisaccharide, plays a significant role in the stress physiology of various organisms, from higher plants to algae. Its accumulation is often associated with adaptive responses to environmental challenges, particularly those that induce cellular dehydration or toxicity. This section explores the function of D-Melezitose (hydrate) in mitigating the effects of osmotic stress in terrestrial plants and other environmental stressors in aquatic algae.

Response to Osmotic Stress in Higher Plants

In higher plants, the accumulation of soluble sugars is a well-documented response to osmotic stress, which can be caused by drought, high salinity, or freezing temperatures. These compatible solutes, or osmolytes, help to lower the osmotic potential of the cell, thereby maintaining turgor and protecting cellular structures from damage. While compounds like proline and glycine (B1666218) betaine (B1666868) are commonly cited, certain oligosaccharides, including D-Melezitose, are also understood to be upregulated under these conditions nih.gov. The accumulation of such sugars helps to stabilize membranes and proteins, preventing denaturation and maintaining their functional integrity during periods of water deficit.

The function of these sugars extends beyond simple osmotic adjustment. They are believed to form a glassy matrix within the cytoplasm as the cell dehydrates. This vitrification process can effectively suspend metabolic activity and protect cellular components from damage until water becomes available again, a critical survival mechanism in desiccated tissues.

Algal Physiological Adaptations to Environmental Stressors (e.g., Copper, pH)

Research into the green microalga Desmodesmus sp. AARLG074 has provided specific insights into the role of D-Melezitose in response to environmental stressors such as acidity (low pH) and heavy metal toxicity (copper). nih.govcam.ac.uk A study investigating the metabolic response of this alga to acidic conditions and copper exposure revealed significant changes in the cellular content of D-Melezitose.

When Desmodesmus sp. AARLG074 was cultivated in a highly acidic medium (pH 4), there was a significant increase in the intracellular concentration of D-Melezitose. nih.govcam.ac.uk This suggests that D-Melezitose is a key metabolite involved in the alga's adaptation to low pH environments. In contrast, under conditions of high copper concentration, other metabolites such as sorbose and various amino acids were more dominant in the stress response, indicating that the role of D-Melezitose may be specific to certain types of environmental challenges. nih.govcam.ac.uk

The study utilized metabolite fingerprinting techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify the changes in cellular metabolites under different stress conditions. The findings highlighted D-Melezitose as one of the dominant metabolites in cells grown at pH 4. nih.gov

Below is a data table summarizing the key findings related to the dominant metabolites in Desmodesmus sp. AARLG074 under different environmental stress conditions.

Stress ConditionDominant MetabolitesKey Findings
Low pH (pH 4) D-Melezitose , Galactose, Hexadecane, MannoseSignificant increase in D-Melezitose content, indicating a primary role in adaptation to acidic stress. nih.gov
Control (pH 6) Phosphoric acid, CystathionineRepresents the baseline metabolic profile under normal growth conditions. nih.gov
High Copper (Cu) Sorbose, Octacosane, Hexadecanol, Cystathionine, XylofuranoseD-Melezitose was not identified as a primary response metabolite to copper toxicity. nih.gov

These findings underscore the specific role of D-Melezitose in the physiological adaptation of certain algae to acidic environments, contributing to the broader understanding of how these organisms cope with a range of environmental stressors. While its role in response to copper stress appears to be minor in this species, its upregulation under acidic conditions is a notable adaptive mechanism. nih.gov

Biochemical Metabolism and Enzymology of D Melezitose Hydrate

Hydrolytic Degradation Pathways of D-Melezitose (hydrate)

D-Melezitose, a non-reducing trisaccharide, undergoes hydrolytic degradation, breaking down into simpler sugar units. This process is primarily enzymatic, facilitated by a class of enzymes known as glycoside hydrolases. The degradation of D-melezitose yields specific monosaccharide and disaccharide products.

Enzymatic Hydrolysis by Glycoside Hydrolases

The enzymatic breakdown of D-Melezitose is catalyzed by glycoside hydrolases (also known as glycosidases), a widespread class of enzymes that break glycosidic bonds in complex sugars wikipedia.org. Specifically, enzymes with α-glucosidase activity are involved in the hydrolysis of the α-glucosidic linkages present in melezitose (B1663849) google.comwikipedia.org. These enzymes are typically named for the substrate they act upon; for instance, glucosidases catalyze the hydrolysis of glucosides wikipedia.org.

The general mechanism of glycoside hydrolases involves the cleavage of the glycosidic bond between a carbohydrate and another molecule wikipedia.orgcazypedia.org. In the case of D-melezitose, which is O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside, these enzymes target the α-1,3-glycosidic linkage. This enzymatic action results in the release of glucose and the disaccharide turanose (B8075302) google.com.

Identification of Hydrolysis Products (Glucose, Turanose)

The primary products resulting from the partial hydrolysis of D-melezitose are D-glucose and the disaccharide turanose google.com. Turanose is an isomer of sucrose (B13894) with the chemical structure α-D-glucopyranosyl-(1→3)-α-D-fructofuranose. Further enzymatic action can then hydrolyze turanose into its constituent monosaccharides, glucose and fructose (B13574).

D-Melezitose (hydrate) as a Carbon Substrate in Microbial Systems

D-Melezitose can be utilized as a source of carbon and energy by a variety of microorganisms. The ability to metabolize this trisaccharide is not universal among microbes and serves as a key characteristic for differentiating between various species.

Assimilation Studies in Bacterial Genera (e.g., Klebsiella spp., Saccharomyces)

Klebsiella spp.: Klebsiella pneumoniae is a bacterial species known for its metabolic versatility, capable of utilizing a wide range of carbohydrates, including D-melezitose and its linkage isomers researchgate.net. Studies have shown that the metabolism of these sugars in K. pneumoniae involves a phosphoenolpyruvate-dependent sugar phosphotransferase system (PEP:PTS) for uptake and phosphorylation, followed by the action of a 6-phospho-α-glucosidase researchgate.net. The bacterium's ability to metabolize D-melezitose contributes to its capacity to colonize diverse environments where such sugars may be present nih.govplos.orgnih.gov.

Saccharomyces: The assimilation of D-melezitose in the yeast genus Saccharomyces is more variable. Some species and strains of Saccharomyces cerevisiae can metabolize melezitose, while others cannot. The metabolic pathway for melezitose in yeast involves its transport into the cell and subsequent hydrolysis by intracellular α-glucosidases (maltases) into glucose and fructose, which can then enter the glycolytic pathway byo.comoculyze.net. The ability to utilize melezitose is linked to the presence of specific genes encoding for transporters and hydrolytic enzymes nih.govnih.gov. For instance, the AGT1 permease in S. cerevisiae has been shown to transport a range of α-glucosides, including melezitose nih.gov.

Metabolic Characterization for Microorganismal Differentiation

The ability or inability to ferment D-melezitose is a valuable biochemical test used in microbiology for the identification and differentiation of various bacterial and yeast species vumicro.comuomustansiriyah.edu.iquwyo.edunews-medical.net. This is often assessed using a melezitose fermentation test, where a microbe is inoculated into a broth containing melezitose as the sole carbon source and a pH indicator vumicro.com. If the microorganism can ferment melezitose, it will produce acidic byproducts, causing a color change in the pH indicator, thus indicating a positive result vumicro.com.

This test is particularly useful in distinguishing between closely related species. For example, it can be used as part of a panel of biochemical tests to differentiate species within the Enterobacteriaceae family and other groups of bacteria uomustansiriyah.edu.iquwyo.edu. The fermentation patterns of various sugars, including melezitose, provide a metabolic fingerprint that aids in the taxonomic classification of microorganisms nih.gov. For instance, Listeria monocytogenes is known to be positive for melezitose fermentation microbenotes.com.

Comparative Analysis of D-Melezitose (hydrate) Metabolism with Related Oligosaccharides

The metabolism of D-melezitose in microorganisms can be compared with that of other structurally related oligosaccharides such as sucrose, raffinose (B1225341), and maltose (B56501) to highlight differences in enzymatic specificity and metabolic pathways.

In Klebsiella pneumoniae, the metabolism of D-melezitose and its isomers like sucrose, turanose, and maltulose involves a distinct phospho-α-glucosidase, which is not induced during growth on sucrose researchgate.net. Sucrose metabolism, in contrast, proceeds via a sucrose-6-phosphate (B12958860) hydrolase researchgate.net. This indicates separate, though potentially overlapping, metabolic pathways for these different but related sugars.

In Saccharomyces cerevisiae, the utilization of maltose, a disaccharide of two glucose units, is a well-characterized process involving specific permeases and maltase enzymes oculyze.netnih.gov. While the intracellular hydrolysis of both maltose and melezitose relies on α-glucosidases, the transport into the cell can be mediated by different permeases with varying affinities for each sugar nih.gov. The metabolism of sucrose by yeast typically involves the extracellular enzyme invertase, which hydrolyzes sucrose to glucose and fructose before transport into the cell byo.com. This contrasts with the intracellular hydrolysis of melezitose.

The metabolism of raffinose, another trisaccharide, also provides a point of comparison. In some bifidobacteria, the genes involved in raffinose metabolism are distinct from those induced by melezitose researchgate.net. The enzymatic hydrolysis of raffinose often involves α-galactosidases, which cleave the galactose moiety, a different enzymatic specificity than the α-glucosidases that act on melezitose frontiersin.orgmegazyme.commdpi.com.

The following table summarizes the key metabolic differences for these oligosaccharides in representative microorganisms:

FeatureD-MelezitoseSucroseMaltoseRaffinose
Microorganism Example Klebsiella pneumoniae, Saccharomyces cerevisiaeKlebsiella pneumoniae, Saccharomyces cerevisiaeSaccharomyces cerevisiaeBifidobacterium spp.
Key Hydrolytic Enzyme(s) α-Glucosidase, 6-phospho-α-glucosidaseSucrose-6-phosphate hydrolase, InvertaseMaltase (an α-glucosidase)α-Galactosidase, Invertase
Initial Hydrolysis Products Glucose, TuranoseGlucose-6-phosphate, Fructose; Glucose, FructoseGlucoseGalactose, Sucrose; Melibiose, Fructose
Primary Transport Mechanism PEP:PTS (in Klebsiella), Permeases (in Saccharomyces)PEP:PTS (in Klebsiella), Extracellular hydrolysis followed by monosaccharide transport (in Saccharomyces)PermeasesSpecific permeases

Advanced Analytical Methodologies for D Melezitose Hydrate

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are fundamental for the separation, identification, and quantification of D-Melezitose from complex matrices. Both gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful tools utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Development

GC-MS is a highly sensitive and selective technique for carbohydrate analysis. However, due to the low volatility of sugars like D-Melezitose, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds suitable for GC analysis. restek.com

Optimization of Derivatization Protocols (e.g., Silylation with Hexamethyldisilazane, N,O-bis(trimethylsilyl)trifluoroacetamide)

Silylation is a common derivatization technique where active hydrogens in the hydroxyl groups of the sugar are replaced by a trimethylsilyl (B98337) (TMS) group. colostate.edu This process decreases the polarity and increases the volatility of the carbohydrate. restek.com Key reagents for this process include Hexamethyldisilazane (HMDS) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The optimization of the derivatization protocol is critical to ensure complete and reproducible derivatization. Factors such as the choice of silylating agent, solvent, reaction time, and temperature must be carefully controlled. For instance, a combination of BSTFA with a catalyst like trimethylchlorosilane (TMCS) can enhance the silylating strength of the reagent. The use of BSTFA is often favored over N,O-bis(trimethylsilyl)acetamide (BSA) because BSTFA and its byproducts are more volatile, leading to less interference in the chromatogram.

A typical derivatization procedure might involve dissolving the dried sample in a solvent like pyridine, followed by the addition of the silylating agents and incubation at a specific temperature for a set duration. mdpi.com The optimization of these parameters, including derivatization time, temperature, and reagent dosage, is crucial for achieving accurate and reproducible results. researchgate.net

Table 1: Common Silylating Agents and Their Properties

Silylating AgentAbbreviationKey Features
HexamethyldisilazaneHMDSA common and cost-effective silylating agent, often used with a catalyst.
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAA powerful silylating reagent that produces volatile byproducts, minimizing chromatographic interference.
TrimethylchlorosilaneTMCSOften used as a catalyst with other silylating agents to increase their reactivity.
N,O-bis(trimethylsilyl)acetamideBSAA strong silylating agent, but its byproducts can sometimes interfere with the analysis.
N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (T6381) - Product Information Sheet. (n.d.). Sigma-Aldrich.
Method Validation, Detection Limits, and Precision in Complex Matrices

Method validation is essential to ensure the reliability and accuracy of the analytical results. This process typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. mdpi.com For GC-MS analysis of sugars, achieving good linearity (R² > 0.99) over a specific concentration range is a key objective. nih.gov

The LOD and LOQ, which represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively, are critical for analyzing trace amounts of D-Melezitose. nih.gov These values are often determined based on the signal-to-noise ratio. nih.gov

Precision, typically expressed as the relative standard deviation (RSD), measures the closeness of repeated measurements. Both intra-day (within the same day) and inter-day (on different days) precision are evaluated to assess the method's reproducibility. mdpi.com Accuracy is determined by recovery studies, where a known amount of the standard is added to a sample matrix and the percentage of the recovered standard is calculated. mdpi.com

Analyzing D-Melezitose in complex matrices, such as honey or plant extracts, can be challenging due to the presence of interfering compounds. mdpi.com These matrix effects can either suppress or enhance the signal of the target analyte. mdpi.com Therefore, proper sample preparation and the use of internal standards are crucial to mitigate these effects and ensure accurate quantification. researchgate.net

Table 2: Key Parameters in GC-MS Method Validation

ParameterDescription
LinearityThe ability of the method to produce results that are directly proportional to the concentration of the analyte.
Limit of Detection (LOD)The lowest concentration of an analyte that can be reliably detected. mdpi.com
Limit of Quantification (LOQ)The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. mdpi.com
PrecisionThe degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
AccuracyThe closeness of the test results obtained by the method to the true value. mdpi.com
SpecificityThe ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
RobustnessA measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Silva, V., Aroso, R., Maia, F., & Silva, C. (2023). Chromatographic Methods Developed for the Quantification of Quercetin Extracted from Natural Sources: Systematic Review of Published Studies from 2018 to 2022. Molecules, 28(23), 7793.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the analysis of sugars. Unlike GC, HPLC does not typically require derivatization, which simplifies sample preparation. lcms.cz However, since sugars like D-Melezitose lack a chromophore, they cannot be detected by UV detectors. restek.com Therefore, alternative detection methods such as Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are employed.

Several HPLC modes can be used for sugar analysis, with Hydrophilic Interaction Liquid Chromatography (HILIC) being a common approach. HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating polar compounds like sugars.

An improved ion chromatography (IC) method has been developed to separate melezitose (B1663849) from its isomer raffinose (B1225341), which can be difficult to resolve. cotton.org This method allows for the baseline resolution of nine different sugars of interest in cotton samples. cotton.org

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure of D-Melezitose. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of carbohydrates. nih.govdtu.dk Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments can provide detailed information about the connectivity of atoms, the anomeric configuration of the sugar units, and the linkages between them. nih.gov

Mass spectrometry (MS), often coupled with a chromatographic separation technique like LC or GC, provides information about the molecular weight and fragmentation pattern of the molecule. massbank.eumassbank.eu This data is crucial for confirming the identity of D-Melezitose and can aid in its structural characterization.

Infrared (IR) spectroscopy can also be used to identify the functional groups present in the D-Melezitose molecule, providing complementary structural information. nist.gov

Establishment of Reference Standards for D-Melezitose (hydrate)

The availability of high-purity reference standards is fundamental for the accurate quantification of D-Melezitose. These standards are used to calibrate analytical instruments and to validate analytical methods. Commercially available D-Melezitose (hydrate) standards are typically characterized by their purity, which is often determined by HPLC. sigmaaldrich.com The establishment of these standards involves rigorous purification and characterization to ensure their identity and quality.

Biotechnological Research Applications of D Melezitose Hydrate

Role in Microbial Culture Media Development for Research

The development of specialized microbial culture media is fundamental to microbiological research, enabling the isolation, growth, and characterization of specific microorganisms. D-Melezitose (hydrate) serves as a valuable component in these media due to its selective utilization by certain microbes.

Carbon Source Optimization for Specific Microorganism Growth

The ability of a microorganism to utilize specific carbohydrates as a carbon source is a key physiological trait. D-Melezitose can be incorporated into culture media to selectively promote the growth of certain bacteria while inhibiting others. This is particularly useful in complex microbial communities where the isolation of specific species is desired.

One notable example is its use in media designed for the cultivation of Bifidobacterium species. Research has shown that certain strains of Bifidobacterium breve are capable of metabolizing melezitose (B1663849). nih.gov This metabolic capability can be exploited to design selective media that favor the growth of these beneficial gut bacteria over other members of the gut microbiota that cannot utilize this trisaccharide. By providing D-Melezitose as a primary carbon source, researchers can enrich for and isolate specific Bifidobacterium strains for further study.

Table 1: Utilization of D-Melezitose by Select Microorganisms

MicroorganismD-Melezitose UtilizationReference
Bifidobacterium breve (certain strains)Positive nih.gov
Klebsiella pneumoniaePositive nih.govmicrobenotes.com
Klebsiella oxytocaNegative (typically) nih.gov

Application in Microbial Diagnostic and Identification Protocols

The differential fermentation of carbohydrates is a cornerstone of classical microbial identification. D-Melezitose (hydrate) is a key substrate in various biochemical tests used to differentiate and identify clinically relevant bacteria, particularly within the family Enterobacteriaceae. simpios.eumdpi.comresearchgate.net

The fermentation of D-Melezitose is a standard test in panels for the identification of Klebsiella species. nih.gov For instance, Klebsiella pneumoniae is typically positive for melezitose fermentation, while the closely related species Klebsiella oxytoca is generally negative. nih.govmedchemexpress.com This distinction is crucial in clinical settings for accurate diagnosis and treatment. The test is often part of larger, multi-test systems designed for the comprehensive identification of Gram-negative bacteria. nih.govnih.gov

The principle of the melezitose fermentation test involves inoculating a pure culture of the bacterium into a broth medium containing D-Melezitose as the sole carbohydrate source and a pH indicator, such as phenol (B47542) red. If the microorganism can ferment melezitose, it will produce acidic byproducts, causing a drop in the pH and a corresponding color change of the indicator.

Enzymatic Synthesis of D-Melezitose (hydrate) Analogs and Derivatives

The enzymatic modification of carbohydrates offers a powerful tool for creating novel compounds with unique properties and potential applications. D-Melezitose and its structural isomer, isomelezitose, are of particular interest in this field.

Directed Evolution and Mutagenesis of Glycosyltransferases (e.g., Isomaltulose Synthase)

Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from a donor to an acceptor molecule. Through techniques like directed evolution and site-directed mutagenesis, the substrate specificity and product profile of these enzymes can be altered.

A significant breakthrough in this area was the redesign of an isomaltulose synthase from Protaminobacter rubrum into an isomelezitose synthase. nih.govdocumentsdelivered.com By performing site-directed mutagenesis on key amino acid residues within the enzyme's active site, researchers were able to shift its catalytic activity from producing isomaltulose to synthesizing isomelezitose with yields of up to 70%. nih.govdocumentsdelivered.com This work demonstrates the potential to engineer enzymes for the targeted production of specific trisaccharides. Further studies have explored site-directed mutagenesis of isomaltulose synthase from other organisms, such as Klebsiella sp., to improve properties like thermostability, which is crucial for industrial applications. nih.govfrontiersin.org

Table 2: Key Findings in the Redesign of Isomaltulose Synthase

Enzyme SourceMutagenesis ApproachOutcomeReference
Protaminobacter rubrumSite-directed mutagenesisRedesigned to an isomelezitose synthase with up to 70% yield nih.govdocumentsdelivered.com
Klebsiella sp. LX3Site-directed mutagenesis (proline substitution)Improved thermostability of isomaltulose synthase nih.gov

Production of Novel Trisaccharides with Biotechnological Potential

The enzymatic synthesis of novel trisaccharides, including analogs of D-Melezitose, opens up possibilities for new functional food ingredients and pharmaceuticals. capes.gov.brresearchgate.net Isomelezitose, for example, has been produced efficiently using glucosyltransferase activity from the yeast Metschnikowia reukaufii. nih.govresearchgate.net This process yielded not only high concentrations of isomelezitose but also other rare oligosaccharides found in honey, such as esculose and theanderose. nih.govresearchgate.net

These novel trisaccharides are of biotechnological interest due to their potential as nutraceuticals and prebiotics. nih.govresearchgate.net For instance, isomelezitose has been investigated for its potential prebiotic effects. mdpi.com The enzymatic production of these compounds provides a more controlled and specific alternative to chemical synthesis. elsevierpure.com The unique glycosidic linkages in these molecules can confer properties such as resistance to digestion in the upper gastrointestinal tract, allowing them to reach the colon and selectively stimulate the growth of beneficial bacteria. The potential applications for these enzymatically synthesized trisaccharides are vast, ranging from functional foods to cosmeceuticals and pharmaceuticals. nih.govresearchgate.netgoogle.com

Function as a Lyoprotectant in Bioreagent Preservation

The long-term storage of biological reagents, such as enzymes and therapeutic proteins, often requires lyophilization (freeze-drying) to maintain their stability and activity. researchgate.net During this process, the removal of water can lead to denaturation and aggregation of proteins. nih.gov Lyoprotectants are substances added to formulations to protect biomolecules from the stresses of freezing and drying. researchgate.netnih.gov

D-Melezitose has been shown to be an effective lyoprotectant, demonstrating good protein stabilization properties. nih.gov It helps to form a stable, amorphous glassy matrix that immobilizes the protein and prevents structural collapse during and after lyophilization. nih.gov The mechanism of protection is thought to involve the replacement of water molecules around the protein, forming hydrogen bonds with the protein surface and thereby preserving its native conformation.

In studies comparing various sugars, melezitose has displayed favorable characteristics for protein stabilization, resulting in acceptable to good "cake" formation after lyophilization. nih.gov Its efficacy has been demonstrated in the preservation of human blood plasma proteins, where it showed an excellent ability to maintain protein activity in both lyophilized formulations and in solution. google.com The stabilizing effect of D-Melezitose can be comparable to or, in some cases, advantageous over other commonly used lyoprotectants like trehalose (B1683222) and sucrose (B13894). researchgate.netnih.gov

Table 3: Comparison of D-Melezitose with Other Lyoprotectants

LyoprotectantKey PropertiesEfficacyReference
D-MelezitoseGood protein stabilization, forms amorphous glassy stateEffective for preserving enzyme and protein activity nih.govgoogle.com
TrehaloseHigh glass transition temperature, widely usedSuperior stabilizer in many aqueous environments nih.gov
SucroseCommonly used, effective stabilizerCan bind directly to protein surface, effective at high temperatures nih.gov

Molecular Mechanisms of Protein Stabilization during Drying

D-Melezitose (hydrate), a non-reducing trisaccharide, plays a significant role in preserving the structural integrity and biological activity of proteins during dehydration processes such as lyophilization. The stabilizing effect of D-Melezitose and other sugars is attributed to several key molecular mechanisms that collectively protect biomolecules from the stresses of drying.

One of the primary mechanisms is the water replacement hypothesis . During the drying process, water molecules that form a hydration shell around the protein are removed. This hydration shell is crucial for maintaining the protein's native conformation. Sugars like D-Melezitose act as water substitutes, forming hydrogen bonds with the polar groups on the protein surface. This interaction mimics the stabilizing effect of water, preventing the protein from unfolding or aggregating in the dehydrated state.

Another critical factor is the vitrification theory . As water is removed, a highly viscous, amorphous (or "glassy") solid matrix is formed by the sugar and the remaining water. In this glassy state, the mobility of the protein molecules is severely restricted. This physical entrapment prevents the conformational changes and intermolecular interactions that can lead to aggregation and inactivation. D-Melezitose has been noted for its ability to form a stable, amorphous cake, which is a desirable characteristic for a lyoprotectant. nih.gov

Evaluation of D-Melezitose (hydrate) in Cryopreservation and Lyophilization of Biomolecules

D-Melezitose (hydrate) has been evaluated as an effective lyoprotectant for the cryopreservation and lyophilization of various biomolecules, demonstrating its capability to maintain protein activity after dehydration and during storage. google.com Its performance as a stabilizer has been particularly noted in the context of sensitive therapeutic proteins.

Research has shown that D-Melezitose is effective in stabilizing blood plasma proteins, such as coagulation factors, during the freeze-drying process. In studies comparing the stabilizing effects of different sugars on recombinant factor VIII (rFVIII) and factor IX, melezitose demonstrated a remarkable ability to preserve protein activity. google.com

For instance, in a comparative study, the protein recovery of factor IX after lyophilization was significantly higher in formulations containing melezitose compared to those with stachyose (B150584). The recovery for the melezitose formulation was approximately 100%, whereas the stachyose formulation only yielded an 84% recovery. google.com This indicates that melezitose is a more suitable stabilizer for factor IX during the freeze-drying process.

The stabilizing effect of D-Melezitose is also concentration-dependent. In experiments with rFVIII, different concentrations of melezitose were tested to evaluate their efficacy in preserving the protein's activity post-lyophilization. The results indicated that formulations containing melezitose provided high protein recovery rates, ranging from 91% to 100%. google.com These findings underscore the utility of D-Melezitose as a reliable excipient in the formulation of lyophilized protein therapeutics, ensuring their stability and efficacy over long-term storage.

Below is a data table summarizing the findings from a study on the stabilizing effect of D-Melezitose on coagulation factors during lyophilization.

FormulationStabilizerProteinProtein Recovery (%)
Formulation 6AMelezitoseFactor IX~100%
Formulation 6BStachyoseFactor IX84%
Formulations with MelezitoseMelezitoseFactor VIII91-100%
Formulation 3DStachyoseFactor VIII84%

Future Directions in D Melezitose Hydrate Research

Integrated Omics Approaches for Comprehensive Understanding (Genomics, Proteomics, Metabolomics)

A holistic understanding of D-Melezitose in biological systems necessitates the integration of multiple "omics" disciplines. By combining genomics, proteomics, and metabolomics, researchers can unravel the intricate networks governing the synthesis, transport, and metabolism of this trisaccharide.

Genomics: The genetic basis of D-Melezitose metabolism is a burgeoning area of research. For instance, transcriptomic and functional genomic studies of Bifidobacterium breve have identified a specific gene cluster dedicated to the metabolism of melezitose (B1663849). nih.gov This discovery opens avenues for comparative genomic analyses across different melezitose-metabolizing organisms to identify conserved and unique genetic elements. Future genomic studies could focus on:

Identifying and characterizing the full suite of genes involved in D-Melezitose biosynthesis in various aphid species. This would involve sequencing the genomes and transcriptomes of high and low melezitose-producing aphid lines.

Exploring the genomic basis of melezitose preference and utilization in symbiotic partners, such as ants and honeybees. Genome-wide association studies (GWAS) could correlate genetic variations with foraging behavior and digestive capabilities.

Uncovering novel gene clusters for melezitose metabolism in diverse microbial communities through metagenomic sequencing of environments where melezitose is abundant, such as aphid-infested plant surfaces and the guts of honeydew-feeding insects.

Proteomics: The study of proteins (proteomics) provides a direct window into the functional machinery of an organism. In the context of D-Melezitose, proteomics can identify the enzymes and transporters directly involved in its lifecycle. Future proteomic investigations could include:

Characterizing the proteome of aphid bacteriocytes , the specialized cells that house symbiotic bacteria, to identify enzymes involved in the conversion of sucrose (B13894) to melezitose.

Analyzing the secretome of melezitose-producing aphids to identify proteins co-secreted with honeydew that may play a role in maintaining its chemical integrity or influencing the behavior of attending ants.

Investigating the proteomic response of ant gut symbionts to a melezitose-rich diet to understand the enzymatic pathways for its digestion and absorption.

Metabolomics: Metabolomics, the comprehensive analysis of small molecules, can provide a snapshot of the metabolic state of an organism. By applying metabolomic approaches, researchers can trace the metabolic fate of D-Melezitose and identify its downstream products. Future metabolomic studies could aim to:

Profile the metabolome of honeydew from different aphid species under varying environmental conditions to understand the factors influencing its chemical composition, including the relative abundance of melezitose.

Conduct stable isotope tracing studies to follow the conversion of plant-derived sucrose into melezitose within the aphid and its subsequent metabolism in ants.

Compare the metabolomic profiles of insects that can and cannot digest melezitose to identify key metabolic pathways and biomarkers associated with its utilization.

Omics ApproachPotential Research FocusKey Questions to Address
GenomicsComparative genomics of melezitose-producing aphidsWhat are the core genes involved in melezitose biosynthesis?
ProteomicsProteomic analysis of ant gut symbiontsWhich enzymes are responsible for melezitose digestion in ants?
MetabolomicsMetabolic profiling of honeydewHow do environmental factors affect the melezitose content of honeydew?

Advanced Enzymatic Engineering for Tailored Glycoside Synthesis

The enzymatic synthesis of complex oligosaccharides like D-Melezitose offers a promising alternative to chemical synthesis, which is often complex and low-yielding. The use of enzymes such as glycosyltransferases, glycoside hydrolases, and transglucosidases is central to this approach. Future research in this area will likely focus on engineering these enzymes to enhance their efficiency and specificity for tailored glycoside synthesis.

Key areas for future research include:

Directed Evolution of Glycosyltransferases: Glycosyltransferases are the primary enzymes responsible for synthesizing glycosidic bonds in nature. Directed evolution techniques, which involve generating and screening large libraries of enzyme variants, can be employed to create glycosyltransferases with enhanced activity and stability for melezitose synthesis.

Rational Design of Transglucosidases: Transglucosidases, such as those from Aspergillus niger, are known to synthesize melezitose. With the increasing availability of enzyme crystal structures, rational design and site-directed mutagenesis can be used to modify the active site of these enzymes to favor the synthesis of melezitose over other byproducts. For instance, cell extracts from the yeast Metschnikowia reukaufii have demonstrated the ability to produce isomelezitose, an isomer of melezitose, through transglucosylation.

Development of Novel Glycosynthases: Glycosynthases are engineered glycosidases that can synthesize glycosidic bonds but cannot hydrolyze them. By identifying and modifying suitable glycosidases, researchers can develop novel glycosynthases specifically tailored for the efficient synthesis of D-Melezitose.

Immobilization and Process Optimization: Immobilizing enzymes on solid supports can improve their stability and reusability, making the synthesis process more cost-effective. Future work will involve developing robust immobilization techniques and optimizing reaction conditions (e.g., substrate concentrations, temperature, and pH) for large-scale production of D-Melezitose.

Enzyme ClassEngineering StrategyDesired Outcome for D-Melezitose Synthesis
GlycosyltransferasesDirected EvolutionIncreased catalytic efficiency and altered substrate specificity
TransglucosidasesRational DesignEnhanced regioselectivity for the desired glycosidic linkage
Glycoside HydrolasesConversion to GlycosynthasesElimination of hydrolytic activity to maximize product yield

Ecological Modeling of D-Melezitose (hydrate) Dynamics in Biotic Interactions

D-Melezitose is a critical mediator of interactions between honeydew-producing insects and their mutualistic partners, particularly ants. While the ecological significance of melezitose is well-established, the development of predictive ecological models that incorporate the dynamics of this sugar is still in its early stages.

Future research in ecological modeling should focus on:

Developing mechanistic models of melezitose production: These models would incorporate physiological and environmental factors that influence the rate of melezitose synthesis by aphids, such as host plant quality, temperature, and the presence of ants.

Modeling ant foraging behavior in response to melezitose gradients: Agent-based models could be used to simulate how individual ant foragers make decisions based on the concentration and distribution of melezitose in their environment, and how these individual behaviors scale up to colony-level foraging patterns.

Integrating melezitose dynamics into tritrophic interaction models: Future models should consider the interplay between the host plant, the aphid, and the ant, with melezitose as a key variable influencing the strength and outcome of these interactions. For example, models could explore how plant defense mechanisms affect phloem composition, which in turn influences melezitose production and ant attendance.

Predicting the impact of climate change on melezitose-mediated mutualisms: By incorporating climate projections into ecological models, researchers can forecast how changes in temperature and precipitation may affect melezitose production and, consequently, the stability of aphid-ant mutualisms.

Exploration of D-Melezitose (hydrate)'s Role in Underexplored Biological Systems

While the role of D-Melezitose in terrestrial insect-plant interactions is relatively well-studied, its presence and function in other biological systems remain largely unexplored. Future research should aim to investigate the occurrence and ecological significance of D-Melezitose in these underexplored niches.

Potential areas of investigation include:

Marine Environments: The presence and role of D-Melezitose in marine ecosystems are currently unknown. Future studies could explore whether marine organisms, such as algae or marine invertebrates, produce or utilize melezitose. This could involve screening for melezitose in marine environmental samples and in the tissues of marine organisms.

Extremophiles: Extremophiles, organisms that thrive in extreme environments, often possess unique metabolic capabilities. Investigating whether extremophiles in high-sugar environments, such as hypersaline lakes or deep-sea brine pools, can metabolize D-Melezitose could reveal novel enzymatic pathways.

Microbial Consortia: The metabolism of D-Melezitose has been identified in certain gut bacteria like Bifidobacterium breve. However, its role in more complex microbial communities is not well understood. Future research could explore how D-Melezitose influences the structure and function of microbial consortia in various environments, such as the soil, the rhizosphere, and the gut of a wider range of animals. Some strains of Enterococcus faecium, for example, show a limited ability to utilize melezitose, suggesting metabolic diversity even within a single genus.

Fungi: Some fungi are known to interact with insects and their sugary secretions. Investigating the ability of various fungal species, including entomopathogenic fungi and those associated with plant surfaces, to utilize D-Melezitose could uncover new ecological interactions and enzymatic capabilities.

Q & A

Basic: How is D-Melezitose hydrate employed as a reference standard in analytical chemistry?

D-Melezitose hydrate serves as a critical carbohydrate standard in chromatography (e.g., HPLC) and mass spectrometry due to its well-defined trisaccharide structure. Researchers use it to calibrate instruments, validate retention times, and quantify sugars in complex matrices like biological fluids or agricultural products. Its stability under analytical conditions ensures reproducible results .

Methodological Tip : Prepare serial dilutions (e.g., 10–1000 µg/mL) in polar solvents (e.g., DMSO) and validate against known carbohydrate profiles to establish calibration curves .

Basic: What structural features of D-Melezitose hydrate make it suitable for studying carbohydrate-protein interactions?

The non-reducing trisaccharide structure (α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-(2→1)-α-D-glucopyranoside) enables researchers to investigate enzyme specificity (e.g., glycosidases) and carbohydrate-binding proteins. Its unique glycosidic linkages mimic natural substrates, facilitating studies on hydrolysis kinetics or lectin binding .

Methodological Tip : Use NMR spectroscopy to map hydrogen bonding and steric interactions between D-Melezitose and target proteins. Compare results with turanose (a hydrolysis product) to infer enzymatic mechanisms .

Advanced: How can researchers resolve contradictions in microbial utilization of D-Melezitose as a carbon source?

Some bacteria (e.g., Klebsiella spp.) metabolize D-Melezitose, while others (e.g., certain Actinobacteria) cannot. To address discrepancies:

  • Perform growth assays with defined media, monitoring optical density (OD600) and pH changes.
  • Use genomic analysis to identify transporter genes (e.g., ABC transporters) or catabolic pathways (e.g., phosphorylases).
  • Cross-reference findings with phenotypic microarrays to validate substrate specificity .

Example : In Streptomyces spp., the absence of α-glucosidase homologs explains the inability to hydrolyze D-Melezitose .

Advanced: What challenges arise in synthesizing D-Melezitose derivatives, and how are they methodologically addressed?

Synthesis challenges include regioselective functionalization of hydroxyl groups and avoiding undesired hydrolysis. Strategies:

  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) or acetyl groups to shield specific hydroxyls during glycosylation.
  • Enzymatic catalysis : Leverage glycosyltransferases for stereospecific coupling, minimizing side reactions.
  • Characterization : Validate derivatives via high-resolution MS and 2D NMR (e.g., HSQC, COSY) to confirm regiochemistry .

Advanced: How does the hydration state of D-Melezitose impact experimental reproducibility in stability studies?

The monohydrate form (C18H32O16·H2O) influences solubility and crystallization. Dehydration during storage or heating (e.g., TGA analysis) alters physicochemical properties, leading to variability.
Mitigation :

  • Store at 2–8°C in airtight containers with desiccants.
  • Pre-dry samples under vacuum (40°C, 24h) before thermogravimetric assays to standardize hydration levels .

Basic: What protocols ensure safe handling of D-Melezitose hydrate in laboratory settings?

While non-toxic, standard precautions apply:

  • Use PPE (gloves, goggles) to prevent contamination.
  • Avoid inhalation of powdered forms; work in a fume hood.
  • Dispose via approved biological waste systems, as microbial degradation may occur .

Advanced: How can researchers optimize D-Melezitose quantification in heterogeneous biological samples?

Combine solid-phase extraction (SPE) with LC-MS/MS:

  • Pre-treat samples with C18 cartridges to remove lipids/proteins.
  • Use a HILIC column for polar retention and negative-ion mode MS for high sensitivity (LOD ~0.1 ng/mL) .

Advanced: What role does D-Melezitose play in insect-plant symbiosis studies?

As a honeydew component, D-Melezitose attracts mutualistic ants that protect aphids. To study this:

  • Field assays : Apply isotopically labeled D-Melezitose (e.g., <sup>13</sup>C) to track uptake in ants via GC-MS.
  • Behavioral tests : Compare ant recruitment rates between natural honeydew and synthetic D-Melezitose solutions .

Basic: What are best practices for reporting D-Melezitose-related data in publications?

  • Structural data : Include NMR shifts (e.g., <sup>1</sup>H, <sup>13</sup>C) and crystallographic parameters (if available).
  • Analytical validation : Provide HPLC/MS conditions (column type, mobile phase, ionization source).
  • Supporting information : Upload raw spectra, growth curves, or synthetic protocols as supplementary files per journal guidelines .

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